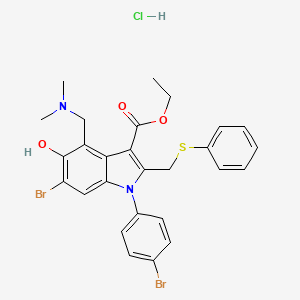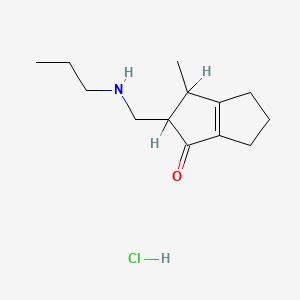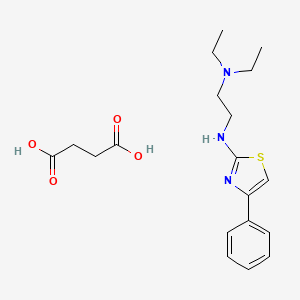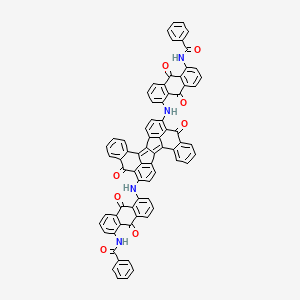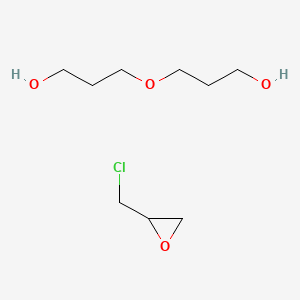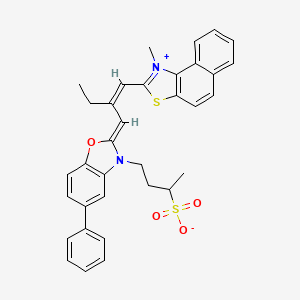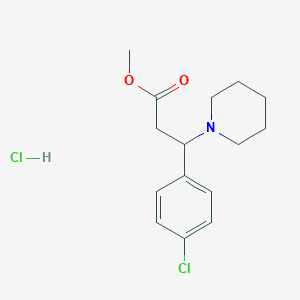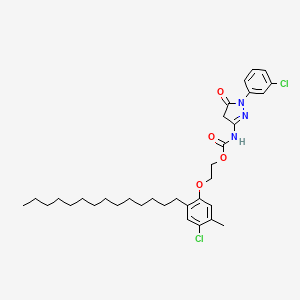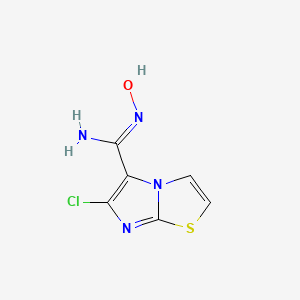
Imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy- is a compound belonging to the imidazo[2,1-b]thiazole family. This class of compounds has garnered significant interest due to their diverse biological activities, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy- typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and imidazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[2,1-b]thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Explored for its anticancer properties, showing activity against lung cancer cells.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets key enzymes and proteins involved in cellular processes.
Pathways Involved: The compound may induce cell cycle arrest and apoptosis in cancer cells by interacting with specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy- can be compared with other similar compounds in the imidazo[2,1-b]thiazole family:
Imidazo[2,1-b]thiazole-5-carboxamide: Known for its anti-tuberculosis activity.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Studied for their anticancer properties.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .
Eigenschaften
CAS-Nummer |
120107-56-4 |
|---|---|
Molekularformel |
C6H5ClN4OS |
Molekulargewicht |
216.65 g/mol |
IUPAC-Name |
6-chloro-N'-hydroxyimidazo[2,1-b][1,3]thiazole-5-carboximidamide |
InChI |
InChI=1S/C6H5ClN4OS/c7-4-3(5(8)10-12)11-1-2-13-6(11)9-4/h1-2,12H,(H2,8,10) |
InChI-Schlüssel |
FOFGRDNGIBPLFM-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CSC2=NC(=C(N21)/C(=N/O)/N)Cl |
Kanonische SMILES |
C1=CSC2=NC(=C(N21)C(=NO)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



